molecular formula C13H8BrNO B12932788 9(10H)-Acridinone, 4-bromo- CAS No. 91692-50-1

9(10H)-Acridinone, 4-bromo-

Cat. No.: B12932788
CAS No.: 91692-50-1
M. Wt: 274.11 g/mol
InChI Key: YXEHRKNYAONOLB-UHFFFAOYSA-N
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Description

4-Bromoacridin-9(10H)-one is a chemical compound belonging to the acridine family Acridines are heterocyclic organic compounds containing a nitrogen atom within a tricyclic ring structure The presence of a bromine atom at the 4-position and a carbonyl group at the 9-position makes 4-Bromoacridin-9(10H)-one a unique derivative of acridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoacridin-9(10H)-one typically involves the bromination of acridin-9(10H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions. The reaction proceeds as follows:

  • Dissolve acridin-9(10H)-one in an appropriate solvent.
  • Add the brominating agent (e.g., bromine or NBS) to the solution.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of 4-Bromoacridin-9(10H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromoacridin-9(10H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carbonyl group at the 9-position can be reduced to a hydroxyl group or oxidized to a carboxyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents (e.g., ethanol or dimethyl sulfoxide) under mild heating.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 4-substituted acridin-9(10H)-one derivatives.

    Oxidation: Formation of 9-carboxyacridine derivatives.

    Reduction: Formation of 9-hydroxyacridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as an intercalating agent in DNA studies, which can help in understanding DNA-protein interactions.

    Medicine: Explored for its potential anticancer and antimicrobial properties. Acridine derivatives have shown promise in inhibiting the growth of cancer cells and bacteria.

    Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-Bromoacridin-9(10H)-one in biological systems often involves intercalation into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The bromine atom at the 4-position enhances the compound’s ability to interact with DNA, making it a potent agent in anticancer and antimicrobial research.

Comparison with Similar Compounds

4-Bromoacridin-9(10H)-one can be compared with other acridine derivatives such as:

    9-Carboxyacridine: Contains a carboxyl group at the 9-position, making it more polar and potentially more soluble in water.

    9-Methylacridine: Contains a methyl group at the 9-position, which may affect its reactivity and biological activity.

    9-Aminoacridine: Contains an amino group at the 9-position, known for its use as an antiseptic and disinfectant.

The uniqueness of 4-Bromoacridin-9(10H)-one lies in the presence of the bromine atom, which can significantly alter its chemical reactivity and biological interactions compared to other acridine derivatives.

Properties

CAS No.

91692-50-1

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

4-bromo-10H-acridin-9-one

InChI

InChI=1S/C13H8BrNO/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7H,(H,15,16)

InChI Key

YXEHRKNYAONOLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)Br

Origin of Product

United States

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